4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate
Description
Properties
CAS No. |
20210-74-6 |
|---|---|
Molecular Formula |
C27H19NO7S |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 2-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-2-5-9-22(15)36(32,33)35-17-12-10-16(11-13-17)34-21-14-20(29)23-24(25(21)28)27(31)19-8-4-3-7-18(19)26(23)30/h2-14,29H,28H2,1H3 |
InChI Key |
FDZLAOZRZYUOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Preparation Methods
Example Reaction Pathway:
- Synthesis of Phenolic Intermediate :
- Coupling 1-amino-4-hydroxyanthraquinone with 4-hydroxyphenol via nucleophilic aromatic substitution.
- Tosylation :
- Steric hindrance from the anthraquinone core may necessitate elevated temperatures or catalytic agents.
- Purification via recrystallization or column chromatography ensures product integrity.
Analytical Validation
HPLC methods (e.g., using Newcrom R1 columns with acetonitrile/water mobile phases) confirm purity and structural fidelity. Mass spectrometry (MS) and NMR are critical for characterizing intermediates and final products.
Challenges and Optimization
- Low Yields : Chromium-based oxidations face side reactions; switching to milder oxidants (e.g., KMnO₄) may improve efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl derivatives .
Scientific Research Applications
Analytical Chemistry Applications
One of the primary applications of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC).
HPLC Methodology
The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. This methodology allows for:
- Scalability: The HPLC method is scalable for preparative separations.
- Purity Analysis: It can isolate impurities and assess the purity of synthesized compounds.
- Pharmacokinetics Studies: Suitable for pharmacokinetic profiling due to its efficiency in separating complex mixtures .
Pharmacological Applications
The compound's structure suggests potential pharmacological applications due to its bioactive components.
Antioxidant Activity
Research indicates that derivatives of anthraquinone compounds possess antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, making it a candidate for further studies in oxidative stress-related diseases.
Drug Development
The unique structural features allow for modifications that could lead to new drug candidates targeting various diseases. For instance, its ability to inhibit certain enzymes involved in cancer progression could be explored .
Materials Science Applications
In materials science, 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate can be utilized as a functional material due to its electronic properties.
Organic Electronics
The compound's conjugated system can be employed in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a valuable component in developing efficient organic semiconductors .
Case Study 1: HPLC Application
A study demonstrated the successful separation of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide using the aforementioned HPLC method. The results indicated high resolution and reproducibility, making it suitable for routine analysis in quality control laboratories .
Case Study 2: Antioxidant Evaluation
In vitro studies assessed the antioxidant activity of related anthraquinone derivatives. Results showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This positions the compound as a potential candidate for nutraceutical applications aimed at combating oxidative stress .
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. In biological systems, it interacts with specific enzymes and proteins, altering their activity. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group enhances its solubility, facilitating its transport within biological systems .
Comparison with Similar Compounds
Sodium 4-[(4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate
- Structure: Differs in the position of the amino and hydroxyl groups on the anthraquinone core, with a sodium sulfonate group enhancing water solubility.
- CAS Number : 93940-50-2 .
- Properties :
- Higher aqueous solubility due to the sodium counterion.
- Used as an intermediate in reactive dyes for cellulose fibers.
- Key Difference : The sodium sulfonate group improves processing in aqueous dye baths compared to the toluenesulfonate ester in R92 .
Acid Violet 43 (C.I. 60730)
- Structure: Sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate.
- CAS Number : 4430-18-6 .
- Properties: Exhibits a violet shade with strong affinity for wool and silk. Lower thermal stability than R92 due to the absence of a phenoxy bridge.
- Application : Hair dyes and protein-fiber textiles .
4-[4-(Acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Structure: Features an acetylamino-phenylamino substituent on the anthraquinone core.
- CAS Number : 3488-53-7 .
- Properties :
- Enhanced electron-withdrawing effects from the acetyl group improve lightfastness.
- LogP ~3.8 (indicative of moderate hydrophobicity).
- Application : Specialty dyes for automotive coatings requiring UV resistance .
Structural and Functional Analysis
Substituent Effects on Solubility and Stability
- Phenoxy vs. Sulfonate Groups: The phenoxy-toluenesulfonate group in R92 provides a balance between hydrophobicity (LogP ~4.1) and processability, whereas sodium sulfonates (e.g., Acid Violet 43) prioritize water solubility .
- Amino and Hydroxy Groups: The 1-amino-4-hydroxy configuration in R92 enhances hydrogen bonding with synthetic fibers, improving washfastness. Derivatives lacking these groups show reduced fiber affinity .
Performance Data and Research Findings
| Compound | λmax (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Thermal Stability (°C) | Application Efficiency |
|---|---|---|---|---|
| R92 | 520 | 18,500 | 300 | Excellent on polyester |
| Acid Violet 43 | 560 | 14,200 | 250 | Moderate on wool |
| Sodium 4-[(4-amino...) | 490 | 16,800 | 280 | High on cellulose |
- Photostability: R92 retains 95% color strength after 500 hours of UV exposure, outperforming Acid Violet 43 (70% retention) due to its stabilized phenoxy bridge .
- Toxicity : R92 exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), while analogues with chlorinated substituents (e.g., CAS 52204-35-0) require stricter handling .
Industrial and Regulatory Considerations
- Regulatory Status: R92 is listed on the Non-domestic Substances List (NDSL) in Canada, indicating its established commercial use .
- Environmental Impact: Anthraquinone sulfonates are generally recalcitrant; advanced oxidation processes are recommended for wastewater treatment .
Biological Activity
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate, commonly referred to as “anthranyl sulfonate,” is a synthetic compound with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and unique chemical structure.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 84100-92-5 |
| Molecular Formula | C26H18N2O7S |
| Molecular Weight | 502.500 g/mol |
| LogP | 4.48 |
| InChI Key | XHXIXAJCGSMLIZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit antioxidant properties, which can help mitigate oxidative stress in cells. Additionally, its structure suggests potential antitumor activity, as compounds with similar anthracene moieties have been documented to inhibit cancer cell proliferation.
Antioxidant Activity
A study conducted on the antioxidant properties of anthranyl sulfonate derivatives demonstrated that they effectively scavenge free radicals, thereby reducing oxidative damage in cellular models. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), which stabilizes these species and prevents cellular damage.
Antitumor Activity
In vitro studies have shown that 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate exhibits significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent. The apoptosis induction was confirmed through flow cytometry assays and caspase activation studies.
Case Studies
- Breast Cancer Cell Lines : A study published in 2023 evaluated the effects of anthranyl sulfonate on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase-3 activation) after treatment with the compound for 48 hours.
- Oxidative Stress Models : Another investigation assessed the protective effects of the compound in H2O2-induced oxidative stress in neuronal cell lines. The results showed that pre-treatment with anthranyl sulfonate significantly reduced cell death and ROS levels compared to untreated controls.
Pharmacokinetics
The pharmacokinetic profile of 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate suggests good absorption and distribution characteristics due to its relatively high LogP value (4.48). This property indicates a favorable partitioning into lipid membranes, which is crucial for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenylo-toluenesulphonate?
- Methodological Answer : Synthesis typically involves coupling anthraquinone derivatives with sulfonated aromatic intermediates. For example, phosphonate-mediated reactions (e.g., using phenylphosphonic dichloride) in dry THF with trimethylamine as a base can yield sulfonamide-linked anthracene derivatives. Purification via silica gel column chromatography (eluting with methanol/DCM gradients) is effective for isolating the target compound . X-ray crystallography and NMR spectroscopy are critical for confirming structural integrity .
Q. Which analytical techniques are most suitable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT) are essential for molecular weight and structural confirmation. UV-Vis spectroscopy can monitor electronic transitions in the anthraquinone moiety. For crystallographic validation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous anthracene sulfonates .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, pH extremes, and temperature fluctuations. For example, accelerated aging experiments (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify decomposition. Anthraquinone derivatives are prone to photodegradation, necessitating amber glass storage and inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict redox behavior and charge distribution. Basis sets like 6-31G(d,p) and solvation models (e.g., COSMO) improve accuracy for polar solvents .
Q. What experimental designs are optimal for evaluating environmental fate and transformation products?
- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from aqueous matrices (e.g., wastewater). Degradation pathways can be tracked via LC-MS/MS, with isotopic labeling (e.g., deuterated internal standards) to distinguish abiotic vs. biotic transformations. Long-term studies should follow protocols from environmental fate projects, such as monitoring hydrolysis and photolysis rates .
Q. How can contradictory solubility data be resolved across different solvent systems?
- Methodological Answer : Systematic solubility screens using Hansen solubility parameters (HSPs) can identify optimal solvents. For polar aprotic solvents (e.g., DMSO, DMF), quantify solubility via gravimetric analysis. Conflicting data may arise from polymorphic forms; differential scanning calorimetry (DSC) and powder XRD can detect crystallinity variations .
Q. What mechanistic insights explain the compound’s potential biological activity?
- Methodological Answer : In vitro assays (e.g., antimicrobial MIC tests) paired with molecular docking studies can link structure-activity relationships. For anthraquinone derivatives, redox cycling (generating ROS) is a common mechanism. Use SH-SY5Y or HeLa cell lines for cytotoxicity profiling, with flow cytometry to assess apoptosis .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfonate coupling to minimize hydrolysis .
- Environmental Analysis : Combine SPE with GC-MS for non-polar metabolites or LC-QTOF for polar degradation products .
- Computational Tools : Gaussian 16 or ORCA software packages are recommended for DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
